molecular formula C24H20BrN3O2S B2385239 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide CAS No. 422287-32-9

4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide

Cat. No.: B2385239
CAS No.: 422287-32-9
M. Wt: 494.41
InChI Key: MBMXXKWEQJSODW-UHFFFAOYSA-N
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Description

4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide is a useful research compound. Its molecular formula is C24H20BrN3O2S and its molecular weight is 494.41. The purity is usually 95%.
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Biological Activity

The compound 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound has drawn attention for its potential applications in cancer therapy due to its inhibitory effects on specific protein targets involved in cell proliferation.

Molecular Structure

The molecular formula of the compound is C21H22BrN3O2SC_{21}H_{22}BrN_{3}O_{2}S, with a molecular weight of approximately 426.37 g/mol . The structure features a thioxo group , a bromine atom , and a benzamide moiety , which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC21H22BrN3O2SC_{21}H_{22}BrN_{3}O_{2}S
Molecular Weight426.37 g/mol
Chemical ClassQuinazoline derivative
Key Functional GroupsThioxo, Bromine, Benzamide

Research indicates that this compound primarily acts as an inhibitor of Polo-like kinase 1 (Plk1) , a crucial regulator of cell division and mitosis. Inhibition of Plk1 has been linked to significant anti-proliferative effects on cancer cell lines that overexpress this kinase. This suggests that the compound may serve as a promising candidate for the development of novel anticancer therapies.

Biological Activity

Several studies have evaluated the biological activity of this compound:

  • Anticancer Properties :
    • The compound has demonstrated significant cytotoxicity against various cancer cell lines, particularly those exhibiting high levels of Plk1 expression. For instance, in vitro assays showed that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells.
    • A study highlighted its effectiveness against breast cancer cell lines, indicating potential for further development in targeting specific cancer types .
  • Mechanistic Studies :
    • Inhibition assays confirmed that the compound effectively disrupts Plk1 activity, leading to cell cycle arrest at the G2/M phase. This effect was corroborated by flow cytometry analyses which showed increased populations of cells in this phase following treatment .
  • Structure-Activity Relationship (SAR) :
    • Variations in the chemical structure of quinazoline derivatives have been shown to influence their biological activity significantly. Modifications such as the introduction of different substituents on the benzamide moiety can enhance or diminish the anticancer properties observed .

Case Studies and Research Findings

A review of literature reveals several case studies that explore the biological activity of related quinazoline derivatives:

  • Study on Quinazoline Derivatives :
    An investigation into various quinazoline derivatives revealed that modifications at the 6-position (like bromination) enhanced their anticancer properties by increasing binding affinity to Plk1 .
  • Comparative Analysis :
    A comparative study between different quinazoline derivatives indicated that those containing thioxo groups exhibited superior anti-proliferative effects compared to their oxo counterparts, suggesting that the thioxo functionality is critical for their biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide?

  • Methodology : The synthesis typically involves multi-step reactions. For example, quinazolinone derivatives are synthesized via refluxing 6-bromo-2-phenyl-1,3-benzoxazin-4-one with amino reagents (e.g., phenethylamine) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol . A similar approach could be adapted for the target compound by introducing the phenethylbenzamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation). Key intermediates should be characterized by 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm functional groups and regiochemistry .

Q. How is the purity and structural integrity of this compound validated?

  • Methodology : Use a combination of chromatographic and spectroscopic techniques:

  • TLC (silica gel G-plates with cyclohexane:ethyl acetate mobile phase) to monitor reaction progress and homogeneity .
  • HPLC with UV detection for purity assessment.
  • FT-IR to confirm the presence of thioxo (C=S, ~1250–1050 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform) using gravimetric or UV-Vis methods. Phenethylbenzamide derivatives often show better solubility in DMSO .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thioxo groups may hydrolyze under acidic/basic conditions, so pH-controlled buffers are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the quinazolinone core?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like temperature, solvent (e.g., acetic acid vs. ethanol), and stoichiometry. For example, TBHP-mediated oxidative conditions can enhance cyclization efficiency .
  • Kinetic monitoring : Track reaction progress via in situ IR or NMR to identify rate-limiting steps .
  • Catalysis : Explore iodine or metal catalysts (e.g., CuI) for C–N coupling steps, as seen in analogous triazole syntheses .

Q. What structural insights can be gained from X-ray crystallography of this compound?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation in DMSO/water or ethanol/ethyl acetate mixtures.
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL-2018 for structure solution, focusing on torsional angles of the quinazolinone ring and intermolecular interactions (e.g., hydrogen bonding between thioxo and amide groups) .

Q. How does the bromo substituent influence biological activity compared to fluoro or chloro analogs?

  • Methodology :

  • SAR studies : Synthesize analogs with halogens (F, Cl) at position 6 and compare their IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets). Bromine’s larger size may enhance hydrophobic interactions in binding pockets .
  • Computational modeling : Perform docking studies (AutoDock Vina) to evaluate halogen bonding with residues like Tyr or His .

Q. What strategies mitigate thioxo group oxidation during long-term storage or in vitro assays?

  • Methodology :

  • Stabilizers : Add antioxidants (e.g., BHT) to stock solutions in DMSO.
  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidative degradation .
  • LC-MS monitoring : Regularly check for sulfoxide/sulfone byproducts during biological assays .

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O2S/c25-19-10-11-21-20(14-19)23(30)28(24(31)27-21)15-17-6-8-18(9-7-17)22(29)26-13-12-16-4-2-1-3-5-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMXXKWEQJSODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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